Dihydromethylsterigmatocystin
Description
Contextualization within Polyketide Biosynthesis Pathways
Dihydromethylsterigmatocystin is classified as a polyketide. Polyketides are a large and structurally diverse family of natural products synthesized by a class of enzymes known as polyketide synthases (PKSs). sciepublish.comnih.gov These enzymatic assembly lines construct complex molecular backbones through the sequential condensation of simple carboxylic acid units, typically acetyl-CoA and malonyl-CoA. nih.govnih.gov
The biosynthesis of aflatoxins and their precursors, including this compound, begins with the formation of a hexanoyl starter unit, which is then extended by seven malonyl-CoA-derived units. nih.gov This process, catalyzed by Type I PKSs, involves a series of iterative condensation and modification reactions to build the polyketide chain. nih.govstanford.edu Type I PKSs are large, multifunctional proteins organized into modules, where each module contains several catalytic domains responsible for one cycle of chain elongation and modification. stanford.edunih.gov The resulting polyketide structure undergoes further enzymatic transformations, including cyclizations and oxidations, to yield the first stable intermediate in the pathway, norsolorinic acid, and subsequently, the diverse array of mycotoxins. nih.govnih.gov
Significance as a Biosynthetic Intermediate
This compound, also known as dihydro-O-methylsterigmatocystin (DHOMST), is a critical intermediate in the biosynthesis of aflatoxin B2 (AFB2). nih.gov It is part of a bifurcated pathway where related precursors lead to different end-product aflatoxins.
The formation of this compound can occur from the precursor versicolorin (B1264617) B through the action of a ketoreductase enzyme encoded by the aflM gene. nih.gov More directly, it is synthesized from its immediate precursor, dihydrosterigmatocystin (B1259337) (DHST). This conversion is an essential methylation step catalyzed by an O-methyltransferase enzyme. nih.govvdoc.pub
Following its formation, this compound serves as the direct substrate for the final steps in aflatoxin B2 synthesis. An oxidoreductase enzyme catalyzes the conversion of this compound into aflatoxin B2. nih.gov This is parallel to the conversion of O-methylsterigmatocystin (OMST) to aflatoxin B1, which is carried out by the same enzyme system. nih.gov Enzymological studies have shown that the oxidoreductase has a higher affinity for O-methylsterigmatocystin (Km = 1.2 µM) compared to this compound (Km = 13.4 µM), suggesting a preference for the aflatoxin B1 pathway under competitive conditions. nih.gov
Table 1: Key Enzymatic Conversions Involving this compound
| Precursor | Enzyme | Product |
| Versicolorin B | Ketoreductase (aflM) | This compound nih.gov |
| Dihydrosterigmatocystin (DHST) | O-Methyltransferase | This compound (DHOMST) nih.gov |
| This compound (DHOMST) | Oxidoreductase | Aflatoxin B2 (AFB2) nih.gov |
Overview of Research Trajectories for this compound
Research into this compound is intrinsically linked to the broader investigation of aflatoxin biosynthesis, which began in earnest after the discovery of aflatoxins in the 1960s. nih.gov Early research focused on identifying the series of chemical intermediates involved in the pathway. A significant breakthrough was the use of mutant strains of Aspergillus parasiticus that were blocked at specific steps in the biosynthetic pathway. icrisat.org These mutants accumulated particular intermediates, allowing for their isolation and characterization. For example, some strains were found to accumulate O-methylsterigmatocystin (OMST), a late precursor to aflatoxin B1, which facilitated the study of the final conversion steps. icrisat.org
The identification of these intermediates, including dihydrosterigmatocystin and this compound, paved the way for enzymological studies. Researchers purified and characterized the enzymes responsible for the specific transformations. nih.gov This led to the crucial finding that separate, but parallel, pathways exist for the biosynthesis of aflatoxin B1 and B2, with this compound being a key player in the latter. nih.gov
With the advent of molecular biology, the research focus shifted to cloning and characterizing the genes that encode the biosynthetic enzymes. mdpi.com A large gene cluster, containing approximately 30 genes involved in aflatoxin synthesis, was identified in Aspergillus flavus and Aspergillus parasiticus. mdpi.commdpi.com The characterization of genes such as aflM (encoding a ketoreductase) and aflP (encoding an O-methyltransferase) provided genetic evidence for the roles of intermediates like this compound. nih.govnih.gov Modern research continues to refine the understanding of the complex regulatory networks that control the expression of these genes, further contextualizing the role of each intermediate within the metabolic grid of the fungus. nih.govbohrium.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14O7 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(3S,7R)-10,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1(12),2(9),10,14,16,18-hexaen-13-one |
InChI |
InChI=1S/C18H14O7/c1-22-16-12-13(20)11-8(19)3-2-4-9(11)24-15(12)10-7-5-6-23-18(7)25-17(10)14(16)21/h2-4,7,18-19,21H,5-6H2,1H3/t7-,18+/m0/s1 |
InChI Key |
FAYWFTGEUVDVPA-ULCDLSAGSA-N |
Isomeric SMILES |
COC1=C(C2=C([C@@H]3CCO[C@@H]3O2)C4=C1C(=O)C5=C(C=CC=C5O4)O)O |
Canonical SMILES |
COC1=C(C2=C(C3CCOC3O2)C4=C1C(=O)C5=C(C=CC=C5O4)O)O |
Origin of Product |
United States |
Ii. Biosynthesis of Dihydromethylsterigmatocystin
Precursor Compounds and Initial Enzymatic Transformations
The biosynthesis of dihydromethylsterigmatocystin is an integral part of the aflatoxin metabolic pathway, which begins with the synthesis of a polyketide backbone from acetyl-CoA and malonyl-CoA. Through a series of complex enzymatic reactions including cyclizations and oxidations, the initial polyketide is converted into a stable anthraquinone (B42736) intermediate, norsolorinic acid.
This initial intermediate undergoes several transformations to yield a variety of xanthones. A critical precursor for this compound is the compound Versicolorin (B1264617) B. The formation of this compound occurs through the specific enzymatic conversion of Versicolorin B. nih.gov
Key Enzymatic Steps in this compound Formation
The conversion of precursor molecules into this compound is catalyzed by specific enzymes with high regio- and stereoselectivity. nih.gov These enzymatic steps are crucial for the progression of the aflatoxin biosynthetic pathway.
Ketoreductases (KREDs) play a pivotal role in the biosynthesis of many polyketides by reducing keto groups to hydroxyl groups. nih.govnih.gov In the formation of this compound, a specific ketoreductase is responsible for the conversion of its direct precursor. nih.gov This reduction step is essential for creating the specific stereochemistry of the resulting molecule. The enzyme encoded by the aflM gene is a ketoreductase that catalyzes the conversion of Versicolorin B into this compound. nih.gov The activity of this ketoreductase is a key control point in the pathway leading to aflatoxin B2.
The formation and subsequent conversion of this compound are mediated by distinct enzymes within the aflatoxin biosynthetic pathway.
Formation: The enzyme responsible for the synthesis of this compound is a ketoreductase, the product of the aflM (also known as ver-1) gene. nih.gov This enzyme specifically reduces the bisfuran ring precursor, Versicolorin B. nih.gov
Conversion: this compound is a substrate for a subsequent methylation reaction. An O-methyltransferase, encoded by the omtA gene, catalyzes the conversion of this compound to dihydro-O-methylsterigmatocystin (also known as hydrosterigmatocystin). vdoc.pubmolaid.com This reaction is a critical step towards the formation of aflatoxin B2. vdoc.pub
Table 1: Key Enzymatic Reactions Involving this compound
| Precursor/Substrate | Enzyme (Gene) | Product | Reaction Type |
| Versicolorin B | Ketoreductase (aflM) | This compound | Reduction |
| This compound | O-methyltransferase (omtA) | Dihydro-O-methylsterigmatocystin | Methylation |
Role of Ketoreductases in this compound Synthesis
Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level. The genes encoding the necessary biosynthetic enzymes are organized in a cluster and their expression is controlled by specific regulatory proteins.
The genes required for the biosynthesis of aflatoxins, including the formation of this compound, are located together in a contiguous region of the fungal chromosome, forming a biosynthetic gene cluster (BGC). nih.govwikipedia.org In Aspergillus flavus and Aspergillus parasiticus, this is known as the aflatoxin gene cluster. nih.govmolaid.com This cluster contains approximately 30 genes, which include those encoding the 27 enzymes involved in the pathway, as well as regulatory genes. nih.gov The gene aflM, which codes for the ketoreductase that produces this compound from versicolorin B, is a key component of this cluster. nih.gov The clustering of these genes facilitates their coordinated regulation, ensuring the efficient production of the final aflatoxin products. nih.gov
The expression of the genes within the aflatoxin BGC is controlled by a pathway-specific transcription factor. pressbooks.pub The aflR gene, located within the cluster, encodes a zinc-finger transcription factor (AflR) that binds to the promoter regions of most of the structural genes in the cluster, including aflM, thereby activating their transcription. nih.gov The activity of AflR is enhanced by a co-activator protein encoded by the adjacent aflS (formerly aflJ) gene. nih.gov
The expression of the entire gene cluster can be influenced by various environmental and biological factors. For instance, studies have shown that exposure of A. flavus to cell-free supernatants from certain bacteria can lead to a significant downregulation of all the genes in the aflatoxin cluster, including aflM. nih.gov This coordinated suppression of gene expression directly inhibits the production of intermediates like this compound and, consequently, the final aflatoxin products. nih.gov This demonstrates that the biosynthesis of this compound is subject to complex transcriptional control that responds to external signals. nih.govmdpi.com
Regulatory Elements and Their Impact on this compound Pathway Flux
The biosynthesis of this compound, an intermediate in the aflatoxin and sterigmatocystin (B1681140) pathway, is a metabolically demanding process that is tightly controlled by a complex network of regulatory elements. These elements ensure that the production of this polyketide is integrated with the developmental stage and environmental conditions of the producing fungus, primarily species of Aspergillus. The regulation occurs at multiple hierarchical levels, from pathway-specific activators to global regulators that respond to broad environmental cues. The collective action of these regulators dictates the transcriptional activity of the biosynthetic gene cluster, thereby controlling the metabolic flux towards this compound.
At the core of this regulation is the sterigmatocystin (ST) gene cluster, which contains the genes encoding the enzymes for the biosynthetic pathway, including the pathway-specific transcription factor, AflR. asm.org AflR is a zinc-finger DNA-binding protein that is essential for the transcription of the structural genes within the cluster. asm.org Its expression and activity are, in turn, modulated by a suite of other regulatory factors and signaling cascades.
Key Regulatory Factors and Networks:
A primary layer of regulation is provided by the Velvet complex, a key protein assembly that links secondary metabolism with fungal development, particularly in response to light. plos.org In Aspergillus nidulans, a model organism for studying this pathway, the Velvet complex consists of VeA, VelB, and the global regulator LaeA. plos.org The VeA protein is crucial; its absence leads to a significant reduction or complete halt in sterigmatocystin production because it is necessary for the transcription of aflR. asm.org This demonstrates a direct link between the developmental state, governed by VeA, and the activation of the ST pathway.
Environmental signals are critical in modulating the biosynthetic pathway. The pH of the surrounding medium is a significant factor, with its effects mediated through the Pal/Pac signaling pathway. nih.gov Studies in A. nidulans have shown that alkaline conditions tend to increase sterigmatocystin production by up-regulating the transcription of aflR. nih.gov This process is dependent on the transcription factor PacC, which is activated at alkaline pH. Mutants that mimic a constant acidic environment show minimal aflR transcript levels, while those mimicking alkaline conditions show increased levels. nih.gov
Furthermore, a G-protein signaling pathway has been identified as an upstream regulator of aflR expression and, consequently, sterigmatocystin biosynthesis. asm.org This cascade involves the protein FluG, which is thought to be involved in producing a diffusible signal. This signal activates FlbA, which in turn negatively regulates the G-protein alpha subunit FadA. Active, GTP-bound FadA supports vegetative growth, but its inactivation by FlbA is necessary to allow the progression towards sporulation and secondary metabolism. asm.org
The table below summarizes the key regulatory elements and their established impact on the sterigmatocystin/dihydromethylsterigmatocystin biosynthetic pathway.
| Regulatory Element | Type | Function/Impact on Pathway Flux |
|---|---|---|
| AflR | Pathway-Specific Transcription Factor | Binds to promoter regions of structural genes in the ST cluster, directly activating their transcription and driving flux through the pathway. asm.org |
| VeA | Global Regulator (Velvet Complex Component) | Required for the expression of aflR. Links light signals and development to secondary metabolism. Absence blocks ST production. asm.orgplos.org |
| LaeA | Global Regulator (Velvet Complex Component) | A methyltransferase that acts as a master regulator of many secondary metabolite clusters, including the ST cluster. plos.org |
| PacC | Transcription Factor (pH Response) | Mediates the fungal response to ambient pH. Activated under alkaline conditions, leading to increased aflR expression and higher ST production. nih.gov |
| FadA | G-protein α-subunit | Promotes vegetative growth signals. Its inactivation is required for the expression of aflR and the onset of secondary metabolism. asm.org |
| FlbA | RGS-like Protein | Negatively regulates FadA, thus promoting the switch from vegetative growth to development and secondary metabolism. nih.gov |
| VosA | Velvet Domain Protein | Inhibits premature asexual sporulation and is involved in the temporal control of development and secondary metabolism. plos.org |
| SclB | Zinc Cluster Transcription Factor | Part of a network with VosA, it is involved in regulating asexual development, stress response, and secondary metabolism. plos.org |
The integration of these diverse signals—light, pH, and developmental state—through complex regulatory networks allows the fungus to precisely control the flow of metabolites through the sterigmatocystin pathway. By modulating the transcription of aflR and its target genes, these elements effectively act as gatekeepers, determining whether cellular resources are channeled towards primary growth or the production of secondary metabolites like this compound. This intricate control ensures that these compounds are synthesized under conditions where they are most likely to provide a selective advantage to the organism.
Iii. Producing Organisms and Ecological Interactions of Dihydromethylsterigmatocystin
Fungal Producers of Dihydromethylsterigmatocystin
The biosynthesis of this compound is primarily associated with fungi from the genus Aspergillus. These molds are widespread in the environment and are known for producing a diverse array of secondary metabolites.
Aspergillus flavus is a well-documented producer of this compound. nih.govmolaid.com This fungus is a common saprophyte found in soil and on decaying vegetation and is a significant contaminant of agricultural commodities such as cereals, nuts, and spices. nih.govnih.gov A. flavus is known to produce a range of mycotoxins, and this compound is a precursor in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens. nih.govnih.gov The production of these metabolites is influenced by environmental conditions, and the fungus's ability to thrive in various climates contributes to its prevalence. nih.gov After Aspergillus fumigatus, A. flavus is the second leading cause of invasive aspergillosis and the most common cause of superficial fungal infections. nih.gov
Aspergillus parasiticus is another key fungal species responsible for the production of this compound. molaid.comwikipedia.org Closely related to A. flavus, A. parasiticus is also a saprophytic mold found in similar environments, particularly in soil and on crops like peanuts and cottonseed. wikipedia.org This species is one of the few fungi capable of producing aflatoxins. wikipedia.org Morphologically, A. parasiticus can be distinguished from A. flavus by its dark green colony color. wikipedia.org The biosynthesis of aflatoxins, and consequently this compound, can be influenced by chemical modulators. For instance, the DNA methyltransferase inhibitor 5-azacytidine (B1684299) can silence the gene for O-methyltransferase A, an enzyme involved in converting this compound to its methylated derivative, thereby inhibiting aflatoxin biosynthesis. vdoc.pub
Aspergillus flavus as a Primary Producer
Occurrence in Plant Metabolomes
While primarily known as a fungal metabolite, this compound has also been detected in the metabolome of certain plants. This suggests a complex interaction between the plant and associated microorganisms or an endogenous plant biosynthetic capability.
Metabolomic studies have identified this compound in Melissa officinalis, commonly known as lemon balm. nih.gov Melissa officinalis is a perennial herb from the mint family (Lamiaceae) and is used in traditional medicine for various ailments. nih.govresearchgate.netalanrevista.org Its leaves contain a variety of bioactive compounds, including flavonoids, polyphenolic compounds, and essential oils. researchgate.net The detection of this compound was achieved through advanced analytical techniques like ultraperformance liquid chromatography–mass spectrometry (UPLC-MS), which allows for sensitive and selective profiling of secondary metabolites in plant tissues. nih.gov
The presence of this compound in plants like Melissa officinalis raises questions about its origin. It is plausible that the compound is produced by endophytic fungi living within the plant tissues. vdoc.pub Endophytes are microorganisms that reside within plants without causing apparent harm and are known to produce a wide array of secondary metabolites, some of which may be identical or similar to those produced by the host plant. vdoc.pub
Alternatively, while less documented for this specific compound, plants have complex biosynthetic pathways for producing a vast range of secondary metabolites, including terpenoids and phenolic compounds, which serve various ecological functions. nih.govmdpi.comresearchgate.net The biosynthesis of these compounds often involves intricate pathways and key enzymes like synthases and monooxygenases. nih.govresearchgate.net It is conceivable, though not yet definitively proven, that some plants may have evolved the enzymatic machinery to synthesize compounds like this compound independently.
Detection of this compound in Melissa officinalis (Lemon Balm)
Inter-species Interactions Influencing this compound Production
The production of this compound by fungi can be significantly influenced by interactions with other microorganisms. These interactions can be competitive or cooperative and can occur in various environments, from soil to the internal tissues of plants. nih.govspeciesconnect.com For instance, the presence of other bacteria or fungi can either stimulate or inhibit the production of secondary metabolites by Aspergillus species.
One example of such an interaction is the effect of Streptomyces species on Aspergillus flavus. Cell-free supernatants from Streptomyces roseolus have been shown to downregulate the gene cluster responsible for aflatoxin biosynthesis in A. flavus. nih.gov This includes a significant decrease in the expression of the aflM gene, which encodes the ketoreductase enzyme responsible for the conversion of versicolorin (B1264617) B into this compound. nih.gov This demonstrates that chemical signals from one microorganism can directly impact the metabolic pathways of another, thereby altering the production of specific compounds like this compound. Such interactions are crucial in understanding the ecology of these fungi and may offer avenues for biocontrol strategies to mitigate mycotoxin contamination in agriculture. nih.gov
Impact of Microbial Co-cultivation on this compound Pathway Activity
Microbial co-cultivation, or mixed fermentation, mimics the natural competitive environment of microorganisms and has emerged as a potent strategy for activating silent or poorly expressed secondary metabolite biosynthetic gene clusters. The sterigmatocystin (B1681140) (ST) pathway, which includes this compound, is highly responsive to such microbial cross-talk. Interactions can be both inhibitory and inductive, profoundly affecting the metabolic output of the producing fungus.
Research demonstrates that competitive interactions frequently lead to the downregulation or complete inhibition of the ST/aflatoxin pathway. In a co-culture of a toxigenic strain of Aspergillus flavus with a non-aflatoxigenic strain, aflatoxin production was inhibited by 99.7%. nih.govnih.gov This inhibition was correlated with the reduced expression of key pathway genes, including the regulatory genes aflR and aflS, suggesting that the non-toxigenic strain can suppress the growth and/or gene expression of its toxigenic counterpart through direct contact. nih.govnih.gov
Inter-kingdom interactions between fungi and bacteria also significantly modulate pathway activity. Co-cultivation of A. flavus with the bacterium Streptomyces roseolus resulted in the reduction of aflatoxin B1 to undetectable levels. semanticscholar.org This effect was linked to a significant downregulation of nearly all genes within the aflatoxin biosynthetic cluster. semanticscholar.org Similarly, co-culturing A. flavus with Listeria monocytogenes also led to decreased production of aflatoxin B1. mdpi.com
Conversely, some microbial interactions are essential for the activation of related pathways. The intimate physical interaction between Aspergillus nidulans and the soil bacterium Streptomyces rapamycinicus was found to induce a silent fungal polyketide synthase gene cluster responsible for producing orsellinic acid. nih.gov This activation is dependent on a histone acetyltransferase complex (Saga/Ada), which mediates chromatin remodeling. nih.govresearchgate.net Notably, this same Saga/Ada complex is also required for the expression of the sterigmatocystin gene cluster in A. nidulans under standard laboratory conditions, highlighting that the molecular machinery triggered by bacterial interaction is also integral to the regulation of the ST pathway. nih.govresearchgate.net These findings underscore that microbial competition is a critical factor governing the expression of the this compound pathway, with outcomes ranging from strong suppression to induced activation mediated by epigenetic factors.
Table 1: Effects of Microbial Co-cultivation on the Sterigmatocystin/Aflatoxin Pathway
| Producing Fungus | Interacting Microbe(s) | Observed Effect on Pathway | Reference(s) |
|---|---|---|---|
| Aspergillus flavus (Toxigenic) | Aspergillus flavus (Non-toxigenic) | 99.7% reduction in aflatoxin production; downregulation of pathway genes. | nih.govnih.govresearchgate.net |
| Aspergillus flavus | Streptomyces roseolus | Aflatoxin B1 reduced to undetectable levels; downregulation of the entire gene cluster. | semanticscholar.org |
| Aspergillus flavus | Listeria monocytogenes | Lowered production of Aflatoxin B1. | mdpi.com |
Endophytic Fungi and this compound Production
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are recognized as prolific sources of novel and bioactive secondary metabolites. nih.gov Their symbiotic relationship with the host plant is thought to drive the production of a diverse chemical arsenal (B13267) that can include precursors to this compound. Several studies have identified endophytic fungal strains as producers of sterigmatocystin (ST), the direct precursor to O-methylsterigmatocystin and a key compound in the same biosynthetic pathway as this compound.
An endophytic strain of Aspergillus nidulans isolated from the leaves of the night-flowering jasmine (Nyctanthes arbortristis) was identified as a producer of ST. mdpi.com Another A. nidulans strain, isolated as an endophyte from the Madagascar periwinkle (Catharanthus roseus), was also shown to produce ST. archivepp.com
The ability to produce these metabolites is not limited to the Aspergillus genus. A novel endophytic fungal strain, F2611, isolated from a plant of the Guarea genus, was also found to produce sterigmatocystin. core.ac.uk Taxonomically, this strain belongs to the family Microthyriaceae, representing the first report of ST production from a fungus in this family and thus expanding the known taxonomic diversity of ST-producing fungi. core.ac.uk Furthermore, fungi from the genus Chaetomium, which are frequently isolated as endophytes, have been confirmed as producers of ST and O-methylsterigmatocystin. frontiersin.orgnih.govnih.gov A comprehensive screening confirmed ST production in five different Chaetomium species, underscoring the prevalence of this pathway in fungi that adopt an endophytic lifestyle. nih.gov
Table 2: Endophytic Fungal Producers of Sterigmatocystin
| Endophytic Fungus | Host Plant | Metabolite Produced | Reference(s) |
|---|---|---|---|
| Aspergillus nidulans | Nyctanthes arbortristis (Night-flowering jasmine) | Sterigmatocystin | mdpi.com |
| Aspergillus nidulans | Catharanthus roseus (Madagascar periwinkle) | Sterigmatocystin | archivepp.com |
| Fungal Strain F2611 (Microthyriaceae) | Guarea sp. | Sterigmatocystin | core.ac.uk |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Aflatoxin |
| Aflatoxin B1 |
| This compound |
| Lecanoric acid |
| O-acetyl-sterigmatocystin |
| O-methylsterigmatocystin |
| Orsellinic acid |
| Penicillin |
| Sterigmatocystin |
Iv. Biological Activity and Mechanistic Roles of Dihydromethylsterigmatocystin
Dihydromethylsterigmatocystin as a Precursor in Aflatoxin Biosynthesis
This compound, more formally known as dihydro-O-methylsterigmatocystin (DHOMST), is not merely a metabolic byproduct but a crucial stepping stone in the production pathway of specific aflatoxins, particularly Aflatoxin B2 (AFB2).
The biosynthesis of aflatoxins B1 and B2 follows related but distinct pathways. While sterigmatocystin (B1681140) (ST) is the penultimate precursor to aflatoxin B1, its saturated counterpart, dihydrosterigmatocystin (B1259337) (DHST), serves in the pathway leading to aflatoxin B2. plos.orgnih.gov this compound (DHOMST) is the direct precursor to AFB2. encyclopedia.pubresearchgate.netscispace.com
The formation of DHOMST is a multi-step enzymatic process within the larger aflatoxin gene cluster. The pathway leading to AFB2 involves the following key conversions:
Dihydrodemethylsterigmatocystin (DHDMST) is converted to Dihydrosterigmatocystin (DHST) . This reaction is catalyzed by the enzyme O-methyltransferase I, which is encoded by the dmtA (also known as aflO) gene. researchgate.net
Dihydrosterigmatocystin (DHST) is then methylated to form Dihydro-O-methylsterigmatocystin (DHOMST) . This step is carried out by a second enzyme, O-methyltransferase A, encoded by the aflP (or omtA) gene. encyclopedia.pubscispace.com
Finally, Dihydro-O-methylsterigmatocystin (DHOMST) is converted to Aflatoxin B2 (AFB2) . This final oxidative conversion is catalyzed by a cytochrome P-450 oxidoreductase, the product of the aflQ (or ordA) gene. scispace.comebi.ac.ukresearchgate.net
This sequence establishes this compound as an essential intermediate, without which the synthesis of Aflatoxin B2 cannot be completed.
Table 1: Key Enzymes in the this compound-to-Aflatoxin B2 Pathway
| Gene | Enzyme | Reaction Catalyzed | Substrate | Product |
|---|---|---|---|---|
| dmtA (aflO) | O-methyltransferase I | Methylation | Dihydrodemethylsterigmatocystin (DHDMST) | Dihydrosterigmatocystin (DHST) |
| aflP (omtA) | O-methyltransferase A | Methylation | Dihydrosterigmatocystin (DHST) | This compound (DHOMST) |
| aflQ (ordA) | Oxidoreductase (Cytochrome P-450) | Oxidation | This compound (DHOMST) | Aflatoxin B2 (AFB2) |
Genetic or chemical interruption of the aflatoxin biosynthetic pathway leads to the accumulation of the intermediate immediately preceding the blocked enzymatic step. Strains with mutations in the aflQ (ordA) gene, which is responsible for converting DHOMST to AFB2, are unable to complete the final step and consequently accumulate its precursors, O-methylsterigmatocystin (OMST) and DHOMST. ebi.ac.ukresearchgate.net Complementation of these mutant strains with a functional copy of the ordA gene restores the ability to produce the final aflatoxins, confirming that the pathway block is the cause of precursor accumulation. ebi.ac.uk
Similarly, inactivation of earlier pathway genes, such as stcL in Aspergillus nidulans, results in the accumulation of dihydrosterigmatocystin (DHST), the direct precursor to DHOMST. ebi.ac.ukresearchgate.net Chemical inhibitors can also induce these effects; the mycotoxin citrinin, for instance, has been shown to inhibit the conversion of DHST to AFB2 and AFG2 in Aspergillus parasiticus, implying an accumulation of DHST or DHOMST. nih.gov The primary and most direct consequence of these interruptions is the failure to produce the downstream aflatoxins.
Intermediary Role in Mycotoxin Production Pathways
Modulation of Fungal Physiology by Pathway Perturbations Involving this compound
There is a well-established link between secondary metabolism and fungal development. researchgate.netplantsciencejournal.com Perturbations in the aflatoxin pathway, including the steps that synthesize this compound, can significantly impact the fungus's growth, development, and reproductive processes.
The interruption of the biosynthetic pathway leading to DHOMST has profound effects on fungal development, particularly on the formation of survival structures called sclerotia. Research on Aspergillus flavus has demonstrated that deleting the dmtA gene, which prevents the conversion of DHDMST to DHST, results in strains that completely lose the ability to form sclerotia. nih.gov Sclerotia are hardened mycelial masses that allow the fungus to survive harsh environmental conditions, and their absence can impact the long-term viability and infective cycle of the fungus. mdpi.com
In addition to the loss of sclerotia, these dmtA deletion mutants exhibit altered colony morphology and show increased sensitivity to various environmental stresses, such as high osmotic pressure and low water activity. nih.gov This indicates that the gene, and by extension the integrity of this part of the aflatoxin pathway, is important for the fungus's ability to adapt to and survive in stressful environments. nih.gov
Fungal sporulation, the process of producing spores (conidia) for dispersal, is also closely tied to the aflatoxin pathway. researchgate.net Perturbations in the pathway leading to this compound directly influence this process.
In Aspergillus flavus, deletion of the dmtA gene leads to a notable reduction in conidiation (asexual spore production). plos.orgresearchgate.netresearchgate.net The effect can be dependent on the growth medium, but it points to a positive regulatory role for dmtA in asexual development. nih.gov Similarly, deletion of the aflN gene, which is also involved in the aflatoxin pathway, results in a significant decrease in the number of conidia produced. researchgate.net This connection is further supported by observations that reduced aflatoxin B1 production is often associated with impaired conidiophore development and poor conidiation. researchgate.net
Interestingly, the role of these genes can differ between species. In Aspergillus nidulans, the dmtA homologue is not required for asexual conidiation but is essential for sexual development and the formation of viable ascospores (sexual spores). ebi.ac.uk This highlights the complex and sometimes species-specific integration of secondary metabolism with fungal life cycles.
Table 2: Effects of Pathway Perturbation (dmtA Gene Deletion) on Fungal Physiology
| Fungal Species | Gene Deleted | Effect on Aflatoxin Biosynthesis | Effect on Sclerotia Formation | Effect on Conidiation (Asexual Sporulation) | Reference(s) |
|---|---|---|---|---|---|
| Aspergillus flavus | dmtA | Production decreased or eliminated | Completely lost | Reduced | plos.orgnih.govresearchgate.net |
| Aspergillus nidulans | dmtA | Sterigmatocystin pathway blocked | Not reported | No effect on asexual sporulation; essential for sexual spore formation | ebi.ac.uk |
V. Advanced Analytical Methodologies for Dihydromethylsterigmatocystin Research
Chromatographic Techniques for Dihydromethylsterigmatocystin Analysis
Chromatography is a foundational technique for separating individual components from a mixture, which is essential prior to detection and analysis. pfc.hr Both liquid and gas chromatography platforms are utilized in mycotoxin research, each with specific applications and considerations for a compound like this compound. mycotoxinsite.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, employing columns with sub-2 µm particles to achieve higher resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). psecommunity.org This technique is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like many mycotoxins, without the need for derivatization. nih.gov UPLC is frequently used for metabolite profiling, allowing for the comprehensive analysis of all detectable small molecules in a biological sample. au.dk
Table 1: Example UPLC Method Parameters for Mycotoxin and Secondary Metabolite Profiling
| Parameter | Description | Source |
|---|---|---|
| Column | Waters ACQUITY BEH C18 (100 × 2.1 mm, 1.7 μm) | nih.govacs.org |
| Mobile Phase A | 0.1% (w/v) formic acid in distilled water | nih.govacs.org |
| Mobile Phase B | 0.1% (w/v) formic acid in acetonitrile | nih.govacs.org |
| Elution | Gradient elution | nih.govacs.org |
| Detector | Mass Spectrometer (e.g., Q-TOF, MS/MS) | nih.govnih.gov |
Gas Chromatography (GC) is a powerful analytical technique that separates compounds based on their volatility. pfc.hrqa-group.com For a compound to be suitable for GC analysis, it must be volatile and thermally stable. edubirdie.com Most mycotoxins, including likely this compound, are not sufficiently volatile and are often polar, making them unsuitable for direct GC analysis. mycotoxinsite.comedubirdie.com
A primary consideration for analyzing such compounds by GC is the necessity of chemical derivatization. mycotoxinsite.commdpi.com This process modifies the analyte to increase its volatility and thermal stability. edubirdie.combenisonmedia.com Silylation is a common derivatization strategy for mycotoxins, where active hydrogens in functional groups (like hydroxyls) are replaced with a trimethylsilyl (B98337) (TMS) group. edubirdie.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose in mycotoxin analysis. mdpi.comsigmaaldrich.comresearchgate.net While GC-MS can provide high-quality separation and detection, the requirement for derivatization adds an extra step to sample preparation, which can be a potential source of error and increases analysis time compared to LC-based methods. edubirdie.commdpi.com
Table 2: Key Considerations for GC Analysis of Low-Volatility Mycotoxins
| Challenge | Consideration / Solution | Common Reagents/Techniques | Source |
|---|---|---|---|
| Low Volatility & High Polarity | Chemical Derivatization | Silylation (e.g., with BSTFA, MSTFA) or Acylation | edubirdie.commdpi.comresearchgate.net |
| Thermal Instability | Derivatization to form more stable compounds. Optimization of GC inlet temperature. | - | edubirdie.com |
| Complex Matrix Interference | Thorough sample cleanup prior to derivatization and analysis. | Solid-Phase Extraction (SPE), Immunoaffinity Columns | mdpi.combenisonmedia.com |
| Quantification Accuracy | Use of an internal standard, preferably a stable isotope-labeled analogue. | Isotope Dilution Mass Spectrometry (IDMS) | mdpi.comsigmaaldrich.com |
Ultra-Performance Liquid Chromatography (UPLC) in this compound Profiling
Mass Spectrometry for this compound Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mycotoxinsite.com It is an indispensable tool for molecular identification and quantification due to its high sensitivity and specificity. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z to several decimal places, providing a highly accurate or "exact" mass. bioanalysis-zone.commeasurlabs.com This capability allows for the determination of a molecule's elemental formula with high confidence, a critical step in identifying unknown compounds. mdpi.comcurrenta.de For example, HRMS can easily distinguish between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com In the context of this compound, HRMS coupled with a chromatographic system like UPLC (e.g., UPLC-HRMS) is a powerful tool for its unambiguous identification in complex samples such as fungal or plant extracts. researchgate.netmdpi.com
Beyond identification, HRMS is increasingly used for quantification. bioanalysis-zone.commdpi.com Modern HRMS instruments, such as Orbitrap and Time-of-Flight (ToF) systems, can provide quantitative performance comparable to traditional triple quadrupole mass spectrometers. bioanalysis-zone.commdpi.com By collecting full-scan, high-resolution data, HRMS methods allow for both targeted quantification of known compounds like this compound and retrospective analysis of the data for other compounds of interest without needing to re-run the sample. mdpi.com
Table 3: Example of HRMS for Distinguishing Isobaric Compounds
| Compound | Molecular Formula | Nominal Mass | Monoisotopic (Exact) Mass |
|---|---|---|---|
| This compound | C18H16O6 | 328 | 328.0947 |
| Oleuropein Aglycone | C17H20O7 | 328 | 328.1209 |
Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce a spectrum of smaller, product ions. nih.gov This fragmentation pattern provides detailed information about the molecule's chemical structure, acting as a structural fingerprint. nih.govnih.gov Softer ionization methods used in modern MS often produce molecular ions with little to no fragmentation, making MS/MS necessary for structural elucidation. nih.gov
For a compound like this compound, an MS/MS experiment would involve selecting its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and inducing fragmentation through collision-induced dissociation (CID). premierbiosoft.com The resulting fragment ions would reveal information about the core xanthone (B1684191) structure, the dihydrofuran ring, and the methoxy (B1213986) group. By analyzing these fragmentation pathways, researchers can confirm the identity of the compound and distinguish it from its isomers. This technique is crucial not only for confirming known structures but also for elucidating the structures of novel, related metabolites discovered during profiling experiments. mdpi.com The combination of UPLC for separation with HRMS for precursor ion selection and subsequent MS/MS for fragmentation provides a powerful workflow for the comprehensive characterization of compounds in complex mixtures. currenta.de
High-Resolution Mass Spectrometry (HRMS) for this compound Identification and Quantification
Derivatization Strategies for Enhanced this compound Detection
Chemical derivatization is the process of modifying a compound to produce a new derivative with properties that are better suited for a specific analytical method. journalajacr.com The primary goals of derivatization in the analysis of compounds like this compound are to increase volatility for GC analysis or to enhance detection sensitivity and chromatographic behavior in LC-MS. edubirdie.comddtjournal.com
As discussed, derivatization is often mandatory for GC analysis of polar, non-volatile mycotoxins. benisonmedia.com Silylation is a common approach to block polar functional groups and increase volatility. gcms.cz For LC-MS analysis, while not always required, derivatization can significantly improve performance, especially for compounds that have poor ionization efficiency. ddtjournal.com A derivatizing agent can be used to introduce a permanently charged group or a moiety that is easily ionized into the target molecule. ddtjournal.commdpi.com This can lead to a dramatic increase in signal intensity in the mass spectrometer. For example, derivatization of carboxylic acids with 2-picolylamine has been shown to increase detection responses by 9 to 158-fold in LC-ESI-MS/MS. nih.gov For this compound, derivatizing its hydroxyl group could enhance ionization efficiency and lead to lower limits of detection.
Table 4: Selected Derivatization Strategies for GC and LC-MS Analysis
| Technique | Reagent Class | Example Reagent | Purpose | Source |
|---|---|---|---|---|
| GC | Silylating Agents | BSTFA, MSTFA | Increase volatility and thermal stability. | mdpi.comsigmaaldrich.com |
| GC | Acylating Agents | Trifluoroacetic Anhydride (B1165640) (TFAA) | Increase volatility, improve separation. | edubirdie.com |
| LC-MS | Amine-containing Reagents | 2-Picolylamine (PA) | Enhance positive-ion ESI response for carboxylic acids. | nih.gov |
| LC-MS | Sulfonyl Chlorides | Dansyl Chloride | Adds a readily ionizable group (dimethylamino) to phenols and amines. | ddtjournal.com |
| LC-MS | Quaternary Ammonium Tags | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Adds a permanent positive charge to enhance detection of phenols. | mdpi.com |
Silylation Approaches in this compound Analytical Methods
Silylation is a widely employed derivatization technique in which an active hydrogen atom in a molecule is replaced by a silyl (B83357) group, such as trimethylsilyl (TMS). colostate.edu This process is particularly valuable for gas chromatography (GC) analysis as it increases the volatility and thermal stability of polar compounds like this compound, which contains hydroxyl groups. researchgate.netwikipedia.org The increased volatility allows the compound to be analyzed at lower temperatures, preventing thermal degradation. researchgate.net Furthermore, silylation can improve peak shape and enhance detectability in GC-mass spectrometry (GC-MS). wikipedia.org
The choice of silylating reagent is critical and depends on factors such as the reactivity of the functional group and the desired properties of the resulting derivative. gcms.cz For hydroxyl groups, common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov These reagents react with the hydroxyl groups of this compound to form more volatile trimethylsilyl ethers. wikipedia.org The reaction is typically carried out in a suitable solvent like pyridine (B92270) or dimethylformamide. nih.gov
Another powerful class of silylating agents are silylamides, such as bis(trimethylsilyl)acetamide (BSA). researchgate.net BSA is known for its high silylating potential and can often be used without an additional solvent. researchgate.net The reaction progress can sometimes be monitored by the dissolution of the analyte and subsequent precipitation of the acetamide (B32628) byproduct. researchgate.net For enhanced stability, bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) can be introduced using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov These TBDMS derivatives are generally more resistant to hydrolysis than their TMS counterparts, which can be advantageous during sample preparation and analysis. nih.gov
The selection of the appropriate silylation reagent and reaction conditions is crucial for achieving complete derivatization and obtaining accurate and reproducible results in the GC-MS analysis of this compound.
Table 1: Common Silylating Agents and Their Applications
| Silylating Agent | Abbreviation | Common Applications | Resulting Derivative |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of alcohols, phenols, and carboxylic acids for GC-MS. nih.gov | Trimethylsilyl (TMS) ether |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatization of a wide range of compounds, including steroids. nih.gov | Trimethylsilyl (TMS) ether |
| Bis(trimethylsilyl)acetamide | BSA | A strong silylating agent for hydroxyl groups. wikipedia.org | Trimethylsilyl (TMS) ether |
Other Derivatization Techniques for this compound Analysis
Beyond silylation, other derivatization methods can be applied to enhance the analysis of compounds like this compound, particularly for techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). gcms.czchromatographyonline.com These methods aim to improve chromatographic behavior, increase detection sensitivity, or both. mdpi.comnih.gov
Acylation and Alkylation: Acylation involves the introduction of an acyl group, while alkylation adds an alkyl group to a molecule. gcms.cz These reactions target active hydrogens, such as those in the hydroxyl groups of this compound, reducing their polarity and increasing volatility for GC analysis. gcms.cz For instance, trifluoroacetic anhydride can be used for acylation, which also introduces fluorine atoms, making the derivative highly responsive to electron capture detection (ECD) in GC, a sensitive detection method. mdpi.com
Esterification: Esterification is a common derivatization technique for compounds containing carboxylic acid groups. While this compound itself does not have a carboxylic acid, this method is relevant for analyzing related acidic metabolites that might be present in biological samples. chromatographyonline.com
Fluorescent Labeling for HPLC: For HPLC analysis with fluorescence detection, a highly sensitive and selective technique, derivatization can be used to attach a fluorescent tag (fluorophore) to the analyte. chromatographyonline.com This is particularly useful when the native compound has poor UV absorbance or does not fluoresce. While specific applications to this compound are not detailed in the provided context, this remains a powerful general strategy for enhancing the detectability of trace-level analytes. nih.gov
The choice of derivatization technique depends on the analytical method being used (GC or HPLC), the detector available, and the specific properties of this compound and other co-analytes in the sample matrix. cdc.govcdc.gov
Table 2: Overview of Derivatization Techniques
| Technique | Reagent Type | Purpose | Analytical Method |
|---|---|---|---|
| Acylation | Anhydrides (e.g., trifluoroacetic anhydride) | Increase volatility, improve peak shape, enhance ECD response. gcms.czmdpi.com | GC |
| Alkylation | Alkylating agents | Reduce polarity, increase volatility. gcms.cz | GC |
| Fluorescent Labeling | Fluorophoric reagents | Add a fluorescent tag to enhance detection sensitivity. chromatographyonline.com | HPLC |
Metabolomics Approaches in this compound Pathway Studies
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, provides a powerful lens through which to investigate the biosynthetic pathway of this compound. nih.govnih.gov By comparing the metabolite profiles of fungal strains under different conditions (e.g., wild-type vs. mutant, or varying growth media), researchers can identify precursors, intermediates, and shunt products related to this compound production. nih.govvdoc.pub
Analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomics. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is particularly favored for its high sensitivity, resolution, and ability to analyze a wide range of non-volatile compounds without derivatization, making it ideal for profiling complex fungal extracts. acs.orgfrontiersin.org
In a typical metabolomics workflow for pathway elucidation, extracts from fungal cultures are analyzed to generate complex metabolic profiles. Statistical tools like partial least squares-discriminant analysis (PLS-DA) are then used to pinpoint metabolites that are significantly different between experimental groups. acs.org For instance, a study on Melissa officinalis used UPLC-Q-TOF MS and PLS-DA to identify changes in flavonoid biosynthesis in response to sucrose (B13894) levels, demonstrating the power of this approach to understand metabolic pathway regulation. acs.org A similar strategy can be applied to fungi to understand how environmental or genetic changes affect the this compound pathway.
Integrated 'omics' approaches, combining metabolomics with transcriptomics (the study of gene expression), offer a more complete picture. nih.gov By correlating changes in gene expression with alterations in metabolite levels, researchers can identify the specific genes and enzymes responsible for each step in the biosynthetic pathway. frontiersin.org For example, combining these techniques has been used to elucidate flavonoid biosynthesis in rice and metabolic pathways in Juglans mandshurica. nih.govfrontiersin.org This integrated approach can reveal not only the core pathway but also the regulatory networks that control the production of this compound.
Recent studies have also highlighted how metabolomics can uncover the repurposing of primary metabolic pathways for the creation of complex secondary metabolites. nih.gov In nematodes, building blocks from amino acid, nucleoside, and fatty acid metabolism are used to assemble a vast array of signaling molecules. nih.gov This principle of modular biosynthesis, discovered through metabolomics, could also be at play in the formation of this compound and its derivatives in fungi.
Table 3: Key Metabolites in Related Biosynthetic Pathways
| Metabolite | Pathway | Significance | Reference |
|---|---|---|---|
| Methionine | Homocysteine Metabolism | A key amino acid involved in methylation cycles, which can be crucial for secondary metabolite biosynthesis. | nih.gov |
| Cysteine | Homocysteine Metabolism | An amino acid that can be a precursor for various sulfur-containing secondary metabolites. | nih.gov |
| Glutathione | Homocysteine Metabolism | An important antioxidant that can play a role in cellular defense and redox balance during secondary metabolism. | nih.gov |
| Flavonoids | Phenylpropanoid Biosynthesis | A class of secondary metabolites whose biosynthesis is often studied using metabolomics to understand pathway regulation. | nih.govfrontiersin.org |
| Sesquiterpenes | Terpenoid Biosynthesis | Precursors for a wide range of fungal secondary metabolites, including some alkaloids. | frontiersin.org |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| Pyridine |
| Dimethylformamide |
| Bis(trimethylsilyl)acetamide |
| Acetamide |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |
| Trifluoroacetic anhydride |
| Methionine |
| Cysteine |
| Glutathione |
| Flavonoids |
| Sesquiterpenes |
| Sucrose |
| Trimethylsilyl |
Vii. Future Research Directions and Emerging Paradigms for Dihydromethylsterigmatocystin Studies
Untapped Biosynthetic Potential and Novel Dihydromethylsterigmatocystin Derivatives
The biosynthetic pathway leading to and from this compound holds significant, yet largely untapped, potential for the generation of novel chemical entities. The enzymatic machinery involved in its formation presents numerous targets for manipulation, which could lead to the creation of new derivatives with unique biological activities.
Exploration of microbial diversity, particularly from unique ecological niches such as cave ecosystems or as plant endophytes, is a promising strategy for discovering novel biosynthetic capabilities. plos.orgvdoc.pub These microorganisms may harbor unique versions of biosynthetic gene clusters (BGCs) that could produce structural analogues of this compound. plos.org Techniques such as epigenetic modification have already shown promise in activating silent biosynthetic pathways in fungi, potentially leading to the production of previously unobserved derivatives. vdoc.pub For instance, chemical manipulation of fungal cultures can induce changes in secondary metabolite profiles, offering a method to systematically explore the production of new compounds. vdoc.pub
Future research will likely focus on the heterologous expression of genes from the aflatoxin pathway in more tractable host organisms. This approach allows for controlled experimentation, making it easier to elucidate the function of individual enzymes and to engineer pathways for the production of specific, novel derivatives. Understanding the genetic basis of these pathways is crucial for manipulating microbial strains to produce new bioactive compounds for medicinal, agricultural, or industrial use. plos.org
| Research Approach | Objective | Potential Outcome | Supporting Evidence |
|---|---|---|---|
| Microbial Bioprospecting | Isolate novel fungal or bacterial strains from underexplored environments. | Discovery of new BGCs producing unique this compound analogues. | Cave microbiomes show vast, untapped biosynthetic potential. plos.org |
| Epigenetic Modification | Use chemical modifiers to activate silent gene clusters in known producing organisms. | Generation of novel derivatives from existing fungal strains. vdoc.pub | Chemical modifiers can enhance the production of specific secondary metabolites. vdoc.pub |
| Heterologous Expression | Express specific biosynthetic genes (e.g., ketoreductases) in a controlled host system. | Precise engineering of the pathway to create targeted novel compounds. | Overcoming challenges like codon incompatibility is key for success. researchgate.net |
| Gene Cluster Mining | Analyze genomic and metagenomic data to identify putative BGCs. | In-silico prediction of novel compound structures prior to isolation. | AntiSMASH and other bioinformatic tools can predict BGCs from sequence data. plos.orgmdpi.com |
Integrative Multi-omics Approaches for Comprehensive this compound Research
To gain a holistic understanding of this compound's role in fungal biology, future research must embrace integrative multi-omics approaches. A singular analytical platform is insufficient to unravel the complexity of metabolic regulation. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of the flow of biological information can be assembled, from the genetic blueprint to the final metabolic output. researchgate.net
This integrated strategy allows researchers to connect the expression of specific genes, such as the aflM ketoreductase that converts versicolorin (B1264617) B to this compound, with the actual abundance of the compound and its downstream products under various conditions. mdpi.comnih.gov For example, transcriptomic analysis can reveal how environmental stimuli or the presence of a biocontrol agent affects the expression of the entire aflatoxin gene cluster, while metabolomics can simultaneously quantify the resulting changes in the levels of this compound and other pathway intermediates. frontiersin.orgacs.org
Such approaches are essential for building predictive models of fungal metabolism and for identifying key regulatory nodes that control the flux through the biosynthetic pathway. mdpi.comnih.gov These models can then be used to pinpoint the most effective targets for intervention, whether for enhancing the production of novel derivatives or for inhibiting the pathway to reduce mycotoxin contamination.
| Omics Technology | Focus of Analysis | Specific Insight for this compound Research |
|---|---|---|
| Genomics | DNA sequence | Identify the biosynthetic gene cluster, including the genes responsible for precursor synthesis and conversion to this compound. |
| Transcriptomics | RNA expression | Quantify the expression levels of pathway genes (e.g., aflM) under different environmental or stress conditions. mdpi.comnih.gov |
| Proteomics | Protein abundance and modifications | Measure the abundance of key enzymes (e.g., ketoreductases, oxidoreductases) involved in the pathway. |
| Metabolomics | Metabolite profiles | Directly quantify the cellular concentrations of this compound and its precursors (e.g., versicolorin B) and downstream products (e.g., methylsterigmatocystin). acs.org |
| Integrative Analysis | Combined datasets | Correlate gene expression with protein levels and metabolite abundance to build comprehensive models of pathway regulation. nih.govresearchgate.net |
Environmental and Agricultural Implications of this compound Pathway Control
Controlling the biosynthetic pathway of this compound carries significant implications for both agriculture and the environment. As a direct precursor to aflatoxins, one of the most potent naturally occurring mycotoxins, inhibiting its formation is a primary goal for enhancing food safety and reducing economic losses from crop contamination. mdpi.com
Furthermore, agricultural practices themselves, such as the use of specific fertilizers or intercropping techniques, can influence fungal metabolism and, consequently, the production of pathway intermediates like this compound. cropj.comeuropa.eu Future research should investigate how sustainable agricultural practices can be optimized not only for crop yield but also for minimizing the production of harmful mycotoxin precursors. ramsar.orgfrontiersin.org This requires a landscape-level perspective that integrates crop management, soil health, and the ecology of mycotoxigenic fungi.
| Area of Implication | Potential Positive Outcome of Pathway Control | Potential Challenge or Negative Consequence |
|---|---|---|
| Food Safety | Reduced levels of aflatoxins in staple crops like corn and peanuts. | Possible accumulation of other, less-studied, toxic metabolites. |
| Agricultural Economics | Decreased crop rejection and increased market value. | Cost of developing and implementing control strategies. |
| Soil Ecology | Potential reduction in the competitive advantage of toxigenic fungal strains. | Disruption of symbiotic or competitive interactions within the soil microbiome. |
| Environmental Health | Lower overall environmental load of persistent mycotoxins and their precursors. nih.gov | Unintended effects on non-target organisms that interact with the fungi. |
Development of Advanced Biocontrol Strategies Targeting this compound Precursors
A highly promising avenue for future research is the development of advanced biocontrol agents (BCAs) that specifically target precursors in the aflatoxin pathway, including the steps leading to and immediately following this compound. This approach aims to prevent the formation of the final toxic product by intervening early in the biosynthetic cascade.
Studies have shown that certain bacteria, particularly from the genus Streptomyces, can effectively inhibit the growth of Aspergillus flavus and significantly downregulate the expression of its aflatoxin gene cluster. nih.gov For example, cell-free supernatants from Streptomyces roseolus have been observed to cause a dramatic decrease in the transcript levels of the aflM gene, which encodes the enzyme that converts versicolorin B to this compound. mdpi.com This directly impacts the availability of the substrate for subsequent steps in aflatoxin synthesis.
Future work will focus on identifying and isolating the specific bioactive compounds produced by these BCAs that are responsible for the inhibitory effects. nih.gov Once identified, these natural products could be developed into targeted bio-pesticides. Furthermore, research into endophytic fungi and bacteria that live within plant tissues may reveal novel BCAs that can provide systemic, lifelong protection to the host plant against colonization by mycotoxigenic fungi. vdoc.pub The ultimate goal is to create sustainable and effective strategies that can be integrated into modern agricultural practices to control mycotoxin contamination at its source.
| Biocontrol Agent (BCA) | Mechanism of Action | Observed Effect on Aflatoxin Pathway | Reference |
|---|---|---|---|
| Streptomyces roseolus | Production of inhibitory compounds in cell-free supernatant. | Downregulation of aflatoxin gene cluster, including aflM (involved in this compound synthesis). | mdpi.com |
| Various Streptomyces strains | Production of a plethora of specialized metabolites and hydrolytic enzymes. | In vitro and/or in vivo reduction of contamination by phytopathogenic fungi. | nih.gov |
| Endophytic Fungi | Competition for resources and production of antifungal compounds within the host plant. | Potential to control plant diseases and reduce colonization by toxigenic fungi. | vdoc.pub |
| Amycolatopsis pretoriensis | Antagonistic activity against fungal pathogens. | Growth inhibition of Aspergillus flavus. | nih.gov |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Dihydromethylsterigmatocystin’s structure and purity?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection is essential. X-ray crystallography may be employed if single crystals are obtainable, as detailed in crystallographic databases like Crystallography Open Database . Experimental protocols must include replication of known compound characterization steps (e.g., referencing prior syntheses) and validation against standardized spectral libraries .
Q. What are the key considerations when synthesizing this compound in vitro?
- Methodological Answer : Synthesis protocols should prioritize reproducibility by documenting reaction conditions (temperature, solvent systems, catalysts) and purification steps (e.g., column chromatography gradients, recrystallization solvents). For novel derivatives, elemental analysis and multi-spectral validation are mandatory. Researchers must cross-reference synthetic routes with established polyketide biosynthesis pathways, particularly those involving precursor compounds like sterigmatocystin . Experimental sections in manuscripts should adhere to journal guidelines, with detailed procedures in supplementary materials to avoid redundancy in the main text .
Q. How can researchers detect and quantify this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Method validation must include calibration curves, limits of detection/quantification (LOD/LOQ), and recovery rates in spiked samples. Matrix effects (e.g., ion suppression in fungal extracts) should be mitigated using internal standards such as isotopically labeled analogs. Cross-laboratory validation is critical to ensure data comparability, as highlighted in NIST’s guidelines for analytical reproducibility .
Advanced Research Questions
Q. How should mechanistic studies on this compound’s toxicity be designed to account for conflicting in vitro vs. in vivo data?
- Methodological Answer : To resolve discrepancies, employ a tiered approach:
- Step 1 : Replicate prior studies under controlled conditions (e.g., cell line specificity, exposure duration) .
- Step 2 : Use omics technologies (transcriptomics, metabolomics) to identify pathway-specific effects across models.
- Step 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, ensuring studies address gaps such as dose-response thresholds or metabolite stability .
- Step 4 : Conduct meta-analyses of existing toxicity data to identify confounding variables (e.g., microbial contamination in fungal cultures) .
Q. What computational strategies are effective for modeling this compound’s interaction with cellular targets?
- Methodological Answer : Molecular docking and molecular dynamics simulations require high-quality crystallographic data for target proteins (e.g., cytochrome P450 enzymes). Validate predictions using site-directed mutagenesis and binding affinity assays (e.g., surface plasmon resonance). Ensure force field parameters are calibrated for polyketide structures, referencing databases like KEGG COMPOUND for bond angles and torsional constraints . Cross-disciplinary collaboration with bioinformatics platforms is advised to address model limitations .
Q. How can researchers systematically evaluate contradictions in reported biosynthetic pathways of this compound?
- Methodological Answer :
- Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to structure literature reviews. For example, compare pathway annotations across Aspergillus species using genomic datasets .
- Experimental : Use isotopic labeling (e.g., ¹³C-acetate) to trace precursor incorporation in fungal cultures, coupled with LC-MS/MS to track intermediate metabolites .
- Data Synthesis : Leverage tools like ChemIDplus for cross-referencing chemical data and resolving nomenclature inconsistencies .
Data Presentation and Reproducibility
Q. What guidelines should be followed when presenting spectral or crystallographic data for this compound derivatives?
- Methodological Answer :
- Spectral Data : Include raw NMR/MS files in supplementary materials, annotated with acquisition parameters (e.g., spectrometer frequency, solvent peaks). Avoid overcrowding figures; use tables for comparative data (e.g., chemical shifts vs. literature values) .
- Crystallographic Data : Adhere to CIF (Crystallographic Information File) standards, reporting unit cell parameters, R-values, and deposition IDs. Reference methodologies from Dolomanov et al. (2009) for structure refinement protocols .
Literature and Knowledge Gaps
Q. How can researchers identify underexplored areas in this compound toxicology?
- Methodological Answer : Conduct systematic reviews using keyword permutations (e.g., "polyketide toxicity," "secondary metabolite mutagenicity") across Scopus and PubMed. Tools like Google Scholar’s "Cited by" function can highlight emerging trends. Prioritize studies that lack mechanistic depth (e.g., those reporting LC₅₀ values without pathway analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
